

Application Notes: High-Content Screening for Mitotic Inhibitors Using AM-5308

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Compound of Interest

Compound Name: AM-5308

Cat. No.: B12425855

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Introduction

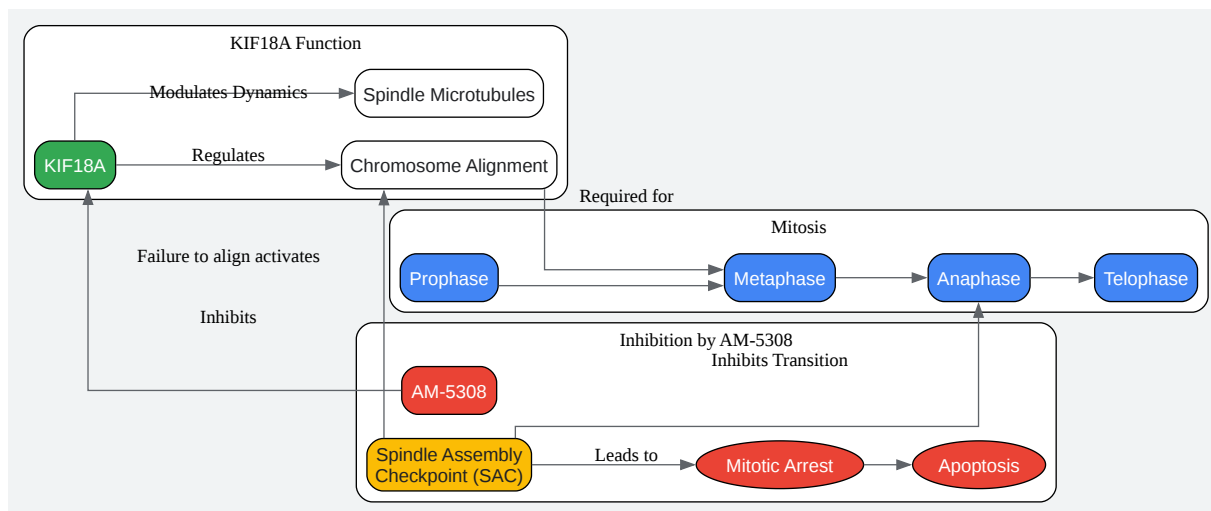
AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for proper chromosome alignment during mitosis.[1] By inhibiting the microtubule-dependent ATPase activity of KIF18A, **AM-5308** disrupts chromosome segregation, leading to an activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death in cancer cells.[2][3] This mechanism makes KIF18A an attractive therapeutic target, particularly in chromosomally unstable tumors that are highly dependent on its function.

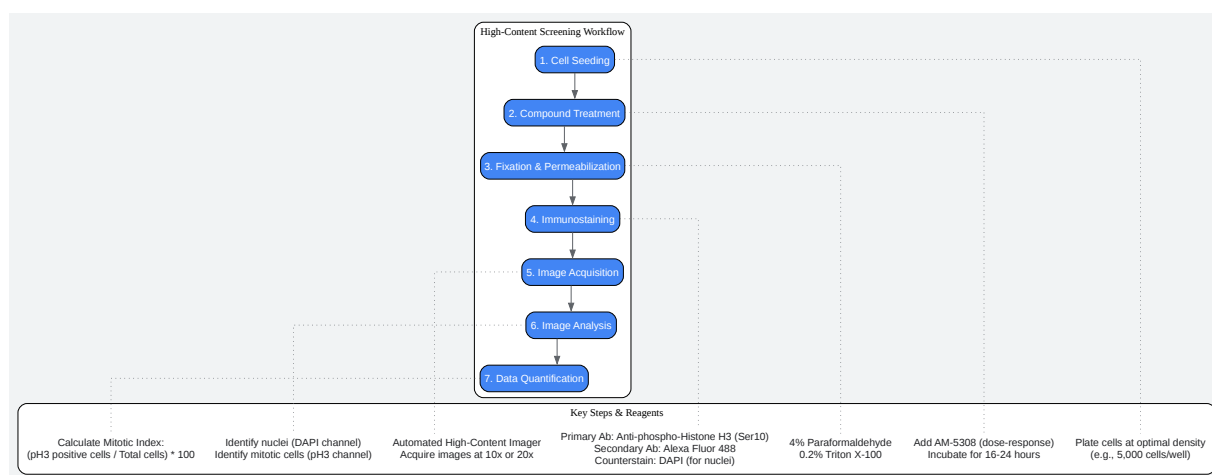
High-content screening (HCS) is a powerful, image-based methodology that enables the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This technology is exceptionally well-suited for the identification and characterization of mitotic inhibitors like **AM-5308**. By quantifying various phenotypic changes associated with mitotic arrest, such as an increased mitotic index, altered spindle morphology, and DNA content changes, HCS provides a detailed understanding of a compound's mechanism of action.

These application notes provide a comprehensive guide for utilizing **AM-5308** in high-content screening assays to identify and characterize mitotic inhibitors. Detailed protocols for cell preparation, compound treatment, immunofluorescence staining, and image analysis are provided, along with examples of expected quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of AM-5308

AM-5308 targets KIF18A, a plus-end directed motor protein that plays a critical role in dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of KIF18A's ATPase activity by **AM-5308** leads to hyper-dynamic chromosome movements, preventing stable alignment. This failure to achieve proper metaphase alignment activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to KIF18A inhibition ultimately results in mitotic catastrophe and apoptotic cell death in sensitive cancer cell lines.





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